2-chloro-N-(3-chloro-4-piperidin-1-ylphenyl)-4-nitrobenzamide
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Overview
Description
2-chloro-N-(3-chloro-4-piperidin-1-ylphenyl)-4-nitrobenzamide is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a piperidine ring, nitrobenzamide group, and multiple chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-chloro-4-piperidin-1-ylphenyl)-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Chlorination: The addition of chlorine atoms to the aromatic ring.
Amidation: The formation of an amide bond between the chlorinated aromatic compound and an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to ensure high purity and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-chloro-4-piperidin-1-ylphenyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of chlorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the aromatic ring.
Scientific Research Applications
2-chloro-N-(3-chloro-4-piperidin-1-ylphenyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-chloro-4-piperidin-1-ylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-chloro-4-piperidin-1-ylphenyl)-acetamide
- 2-chloro-N-(3-chloro-4-piperidin-1-ylphenyl)-nicotinamide
- 3-chloro-4-(piperidin-1-yl)phenol hydrobromide
Uniqueness
2-chloro-N-(3-chloro-4-piperidin-1-ylphenyl)-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-(3-chloro-4-piperidin-1-ylphenyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3/c19-15-11-13(23(25)26)5-6-14(15)18(24)21-12-4-7-17(16(20)10-12)22-8-2-1-3-9-22/h4-7,10-11H,1-3,8-9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULWCFUKLYILPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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